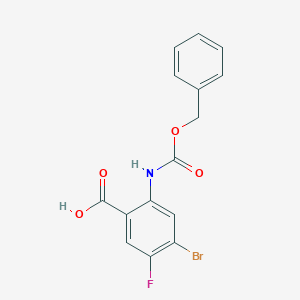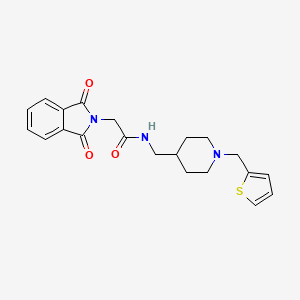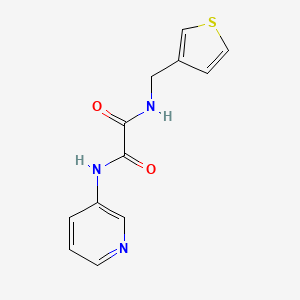
4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole core substituted with a fluorophenyl group and a thiophenyl-pyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrrole.
Attachment of the Thiophenyl-Pyridinyl Moiety: This can be achieved through a nucleophilic substitution reaction, where the pyrrole derivative reacts with a thiophenyl-pyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, it can be used to study the interactions of small molecules with proteins and other biomolecules. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, it can be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.
作用机制
The mechanism by which 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide
- 4-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide
Uniqueness
Compared to its analogs, 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-18-3-1-15(2-4-18)17-10-20(24-12-17)21(26)25-11-14-5-7-23-19(9-14)16-6-8-27-13-16/h1-10,12-13,24H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLQWVGFCVTKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)
![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)

![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)


![2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2604685.png)


![2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2604691.png)
